molecular formula C20H35BrClN3O B12781305 Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride CAS No. 174198-11-9

Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride

Cat. No.: B12781305
CAS No.: 174198-11-9
M. Wt: 448.9 g/mol
InChI Key: JILKEXILDGVWAG-UHFFFAOYSA-N
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Description

“Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride” is a complex organic compound with a unique structure. Let’s break it down:

    Hexanoic acid:

    2-Butyl-2-(diethylamino): Refers to a butyl group (four carbon atoms) substituted with a diethylamino group (two ethyl groups attached to a nitrogen atom).

    2-(4-bromophenyl)hydrazide: Contains a hydrazide functional group (–CONHNH₂) attached to a phenyl ring substituted with a bromine atom.

    Monohydrochloride: Indicates that the compound forms a salt with hydrochloric acid (HCl).

Preparation Methods

The synthesis of this compound involves several steps. One common method is the Hiyama-Denmark cross-coupling reaction:

  • Preparation of 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine (3o):
    • Combine 4-(tert-butyl)pyridine with tert-butyl(dimethylsilyl)methyl bromide.
    • Use Na₂S₂O₈ as an oxidant and Ir(ppy)₂(dtbbpy)PF₆ as a catalyst.
    • The reaction occurs in DMSO/DCE (1:1) under light irradiation.
    • Purify the product by silica gel column chromatography.
  • Hiyama-Denmark Cross-Coupling:
    • React 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine with 2-bromo-4-(tert-butyl)pyridine.
    • Employ Pd(Ph₃P)₄ and Ag₂O as catalysts.
    • Isolate the desired compound.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The primary products depend on the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have applications in drug development.

    Industry: Used in the preparation of functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

174198-11-9

Molecular Formula

C20H35BrClN3O

Molecular Weight

448.9 g/mol

IUPAC Name

N'-(4-bromophenyl)-2-butyl-2-(diethylamino)hexanehydrazide;hydrochloride

InChI

InChI=1S/C20H34BrN3O.ClH/c1-5-9-15-20(16-10-6-2,24(7-3)8-4)19(25)23-22-18-13-11-17(21)12-14-18;/h11-14,22H,5-10,15-16H2,1-4H3,(H,23,25);1H

InChI Key

JILKEXILDGVWAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Br)N(CC)CC.Cl

Origin of Product

United States

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